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Compound of Interest

Compound Name: Boc-Inp-OH

Cat. No.: B558401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

solution-phase synthesis of peptides and other molecules incorporating N-Boc-isonipecotic

acid (Boc-Inp-OH). This cyclic amino acid derivative is a valuable building block in medicinal

chemistry for the development of novel therapeutics, offering conformational constraint and

unique pharmacological properties.

Introduction
N-Boc-isonipecotic acid (1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid) is a derivative of

isonipecotic acid, a non-proteinogenic cyclic amino acid. The incorporation of this moiety into

peptide backbones or small molecules can introduce conformational rigidity, which is often

crucial for enhancing binding affinity and selectivity to biological targets. The Boc (tert-

butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled, stepwise

synthesis. Solution-phase synthesis, while sometimes more labor-intensive than solid-phase

methods, is highly adaptable for the synthesis of short peptides, complex molecular scaffolds,

and for process scale-up.

Key Applications
Peptide Mimetics: Introduction of Boc-Inp-OH into peptide sequences can lead to

peptidomimetics with improved stability against enzymatic degradation and enhanced

receptor binding.
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Constrained Scaffolds: The piperidine ring serves as a rigid scaffold for the synthesis of

complex molecules with defined three-dimensional structures.

Drug Discovery: Derivatives of isonipecotic acid have been explored for their potential in

treating a range of conditions, including neurological disorders.

Chemical Properties
Property Value

Molecular Formula C₁₁H₁₉NO₄

Molecular Weight 229.27 g/mol

Appearance White to off-white crystalline powder

Solubility

Soluble in organic solvents such as

Dichloromethane (DCM), Dimethylformamide

(DMF), and Tetrahydrofuran (THF).

Experimental Protocols
This section outlines the detailed methodologies for the key steps in the solution-phase

synthesis using Boc-Inp-OH: peptide coupling and Boc-group deprotection.

Protocol 1: Peptide Coupling of Boc-Inp-OH with an
Amino Acid Ester
This protocol describes the formation of a peptide bond between Boc-Inp-OH and a C-

terminally protected amino acid (e.g., an amino acid methyl or ethyl ester). Several common

coupling reagents can be employed.

Materials:

Boc-Inp-OH

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, H-Ala-OEt·HCl)

Coupling Reagent (select one from the table below)
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Base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA), N-Methylmorpholine

(NMM))

Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF),

Tetrahydrofuran (THF))

Reagents for work-up (e.g., 1N HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄

or MgSO₄)

General Coupling Procedure:

Preparation of the Amine Component: Dissolve the amino acid ester hydrochloride (1.0 eq.)

in anhydrous DCM or DMF. Add the appropriate base (e.g., DIPEA, 1.1 eq.) and stir for 10-

15 minutes at room temperature to obtain the free amine.

Activation and Coupling: This step varies depending on the chosen coupling reagent.

Method A: Using HBTU/DIPEA

1. In a separate flask, dissolve Boc-Inp-OH (1.0 eq.), HBTU (1.0 eq.), and HOBt (1.0 eq.)

in anhydrous DMF.

2. Add DIPEA (2.0 eq.) to the solution and stir for 5-10 minutes to pre-activate the

carboxylic acid.

3. Add the solution of the free amine component to the activated Boc-Inp-OH solution.

4. Stir the reaction mixture at room temperature for 2-4 hours.

Method B: Using DCC/HOBt

1. Dissolve Boc-Inp-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.

2. Add the solution of the free amine component.

3. Cool the reaction mixture to 0 °C in an ice bath.

4. Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise with constant stirring.
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5. Allow the reaction to warm to room temperature and stir for 12-24 hours.

Method C: Using CDI

1. In a flask, dissolve Boc-Inp-OH (1.0 eq.) in anhydrous THF or DCM.

2. Add Carbonyldiimidazole (CDI) (1.1 eq.) and stir at room temperature for 1-2 hours until

CO₂ evolution ceases.

3. Add the solution of the free amine component to the reaction mixture.

4. Stir at room temperature overnight.

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography

(TLC) until the starting materials are consumed.

Work-up and Isolation:

1. If using DCC, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake

with a small amount of the reaction solvent.

2. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

3. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

4. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

5. Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purification: Purify the crude product by silica gel column chromatography to obtain the pure

Boc-Inp-dipeptide ester.

Quantitative Data for Coupling Reactions
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HBTU 1.0 1.0 1.0
HOBt

(1.0)
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(3.1)
DMF RT 2-4

DCC 1.0 1.0 1.1
HOBt

(1.1)
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Protocol 2: Boc-Deprotection of the Inp-Containing
Dipeptide
This protocol describes the removal of the Boc protecting group to yield the free amine of the

isonipecotic acid residue, which can then be used for further coupling reactions.

Materials:

Boc-Inp-dipeptide ester

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Diethyl ether (for precipitation)

Procedure:

Deprotection Reaction:

1. Dissolve the Boc-Inp-dipeptide ester in a solution of 25-50% TFA in DCM (v/v).
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2. Stir the reaction mixture at room temperature for 30-60 minutes.

Reaction Monitoring: Monitor the deprotection by TLC until the starting material is consumed.

Isolation:

1. Remove the solvent and excess TFA under reduced pressure.

2. Add cold diethyl ether to the residue to precipitate the product as a TFA salt.

3. Collect the precipitate by filtration or centrifugation.

4. Wash the solid with cold diethyl ether and dry under vacuum.

Neutralization for Next Step: The resulting amine TFA salt can often be used directly in the

next coupling step after neutralization in situ with a non-nucleophilic base like DIPEA.
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Caption: Experimental workflow for the solution-phase synthesis using Boc-Inp-OH.
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Caption: Logical relationship of steps in Boc-Inp-OH based peptide synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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